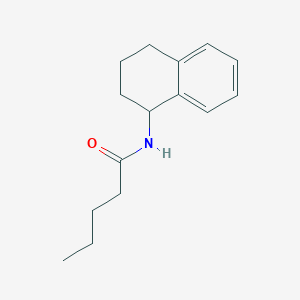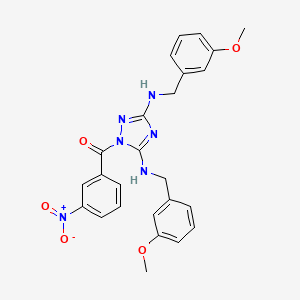![molecular formula C20H12BrF3N2O4 B5226628 N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide involves inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division. This compound binds to the colchicine-binding site on tubulin, preventing its polymerization and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce angiogenesis. It also has anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide in lab experiments is its cytotoxic effects on cancer cells. This makes it a potential candidate for cancer treatment. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the use of N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide in scientific research. One of the directions is to study its potential use in combination with other chemotherapy agents for cancer treatment. Another direction is to study its potential use in the treatment of inflammatory diseases. Further research is also needed to improve its solubility in water and to study its pharmacokinetics and toxicity in vivo.
Conclusion:
In conclusion, N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide is a synthetic compound that has potential applications in various scientific fields, including cancer research and the treatment of inflammatory diseases. Its mechanism of action involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. While it has advantages for lab experiments, such as its cytotoxic effects on cancer cells, it also has limitations, such as its low solubility in water. Future research is needed to explore its potential use in combination with other chemotherapy agents and to improve its solubility and pharmacokinetics in vivo.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide involves a series of chemical reactions. The starting materials are 4-bromophenylamine, 4-nitro-2-(trifluoromethyl)phenol, and benzoyl chloride. The reaction involves the formation of an amide bond between the amine group of 4-bromophenylamine and the carboxylic acid group of benzoyl chloride. The resulting compound is then reacted with 4-nitro-2-(trifluoromethyl)phenol to form N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide has been studied for its potential applications in various scientific fields. One of the major applications is in the field of cancer research. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF3N2O4/c21-13-4-6-14(7-5-13)25-19(27)12-2-1-3-16(10-12)30-18-9-8-15(26(28)29)11-17(18)20(22,23)24/h1-11H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCRPYBSZWXYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)





![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)-2-methoxybenzamide](/img/structure/B5226639.png)
![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)

![N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5226663.png)